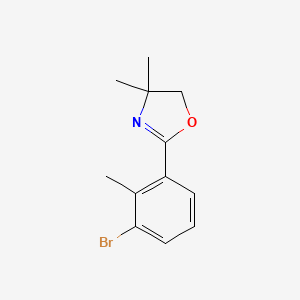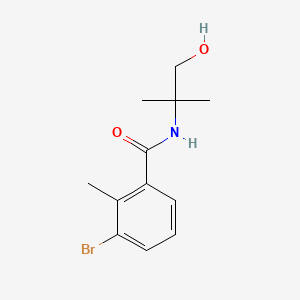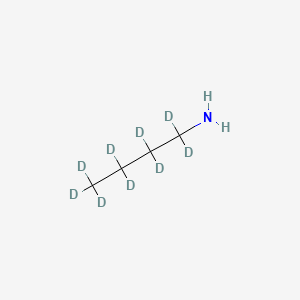
N-Butyl-d9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-d9-amine is an organic compound, specifically an amine . It is one of the four isomeric amines of butane, the others being sec-butylamine, tert-butylamine, and isobutylamine . It is a colorless liquid that acquires a yellow color upon storage in air . It is known to have the fishy, ammonia-like odor common to amines .
Synthesis Analysis
N-Butylamine is produced by the reaction of ammonia and alcohols over alumina . The reaction is as follows: CH3(CH2)3OH + NH3 → CH3(CH2)3NH2 + H2O . A comparative study showed that n-butylamine is one of the most effective additives for the analysis of metabolite composition in electrospray ionization (ESI) in negative ion mode (ESI(-)) .Molecular Structure Analysis
The molecular formula of N-Butyl-d9-amine is C4H11N . The average mass is 73.137 Da and the monoisotopic mass is 73.089149 Da .Chemical Reactions Analysis
N-Butylamine exhibits reactions typical of other simple alkyl amines, i.e., alkylation, acylation, condensation with carbonyls . It forms complexes with metal ions, examples being cis- and trans-[PtI2(NH2Bu)2] .Physical And Chemical Properties Analysis
N-Butyl-d9-amine has a density of 0.7±0.1 g/cm3 . Its boiling point is 77.3±3.0 °C at 760 mmHg . The vapor pressure is 97.3±0.1 mmHg at 25°C . The enthalpy of vaporization is 31.8±0.0 kJ/mol . The flash point is -14.4±0.0 °C . The index of refraction is 1.406 .Applications De Recherche Scientifique
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines and ketimines, related to N-Butyl-d9-amine, are versatile intermediates for asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).
Oxidation Products of Antioxidants
Studies on N,N′-substituted p-phenylenediamines, closely related to N-Butyl-d9-amine, reveal insights into their electrochemical and spectroscopic properties and their role as antioxidants in the rubber industry (Rapta et al., 2009).
Biomass-Based Alcohol Amination
Amines, including those related to N-Butyl-d9-amine, are key intermediates in chemical industry applications, including the synthesis of agrochemicals, pharmaceuticals, and food additives. Catalytic amination of biomass-based alcohols is an important process in this context (Pera‐Titus & Shi, 2014).
Tautomerism in Drug Development
The study of N-substituted acridin-9-amines, which are structurally similar to N-Butyl-d9-amine, provides insights into their structural and spectroscopic properties, crucial for developing anticancer and antibacterial drugs (Krzymiński et al., 2020).
Synthesis of N-Methyl- and N-Alkylamines
Reductive amination processes using cobalt oxide nanoparticles demonstrate efficient methods for synthesizing N-methylated and N-alkylated amines, which are structurally similar to N-Butyl-d9-amine (Senthamarai et al., 2018).
Amination Kinetics in Polymer Chemistry
The kinetics of amination reactions involving butylamine isomers, including compounds related to N-Butyl-d9-amine, are studied for applications in polyelectrolyte chemistry (Kawabe & Yanagita, 1973).
Catalytic Amination for Amine Synthesis
Catalytic processes involving biomass-based alcohols and amines, closely related to N-Butyl-d9-amine, are crucial for synthesizing a wide range of amines used in various industrial applications (Murugesan et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQABUPZFAYXKJW-YNSOAAEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-d9-amine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


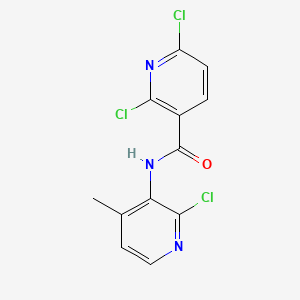
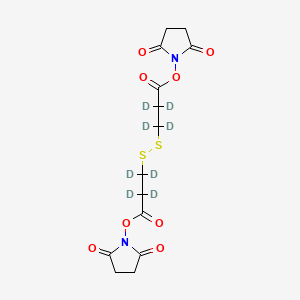
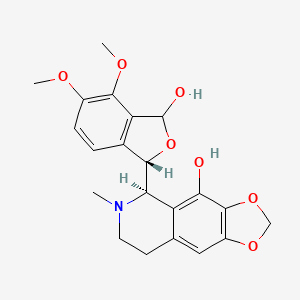
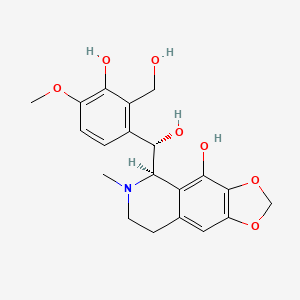
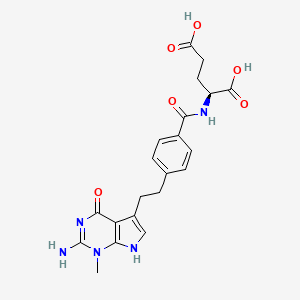
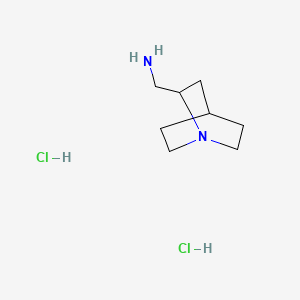
![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)
